(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide is a useful research compound. Its molecular formula is C32H26N4O5 and its molecular weight is 546.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide represents a complex molecular structure with potential biological significance. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound can be characterized by its intricate structure that combines multiple functional groups, including a dioxole ring and a bicyclic system.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of the target compound are summarized below.
Anticancer Activity
A study on structurally related compounds has shown promising cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) | Activity Level |
---|---|---|---|
Compound A | MDA-MB 231 | 8.9 | Moderate |
Compound B | HeLa | <10 | High |
Compound C | A549 | >10 | Inactive |
These results suggest that modifications to the bicyclic structure can enhance or diminish cytotoxicity against specific cancer types .
The mechanism of action for similar compounds often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of electron-withdrawing groups in the structure may enhance the compound's ability to interact with cellular targets, leading to increased efficacy against tumor cells.
Case Studies
Several case studies have evaluated the biological activity of compounds structurally related to our target compound:
- Study on Dioxole Derivatives : This research focused on derivatives of benzo[d][1,3]dioxole and their interactions with GABA-A receptors. The findings indicated that these derivatives could act as agonists with reduced toxicity compared to traditional benzodiazepines .
- Synthesis and Evaluation : Another study synthesized a series of quinone derivatives and tested their cytotoxicity against human cancer cell lines using the MTT assay. The results highlighted that certain substitutions on the quinone scaffold significantly improved antitumor activity while minimizing side effects .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in predicting the biological activity of complex compounds:
- SAR Analysis : Modifications in the functional groups attached to the bicyclic core significantly affected both potency and selectivity towards cancer cell lines.
- In Vitro Studies : Various in vitro assays have been employed to assess cytotoxicity and mechanism of action, revealing that compounds with a similar backbone often exhibit synergistic effects when combined with conventional chemotherapeutics.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O5/c1-20-9-5-6-12-23(20)26(37)18-36-25-14-8-7-13-24(25)29(21-10-3-2-4-11-21)34-30(31(36)38)35-32(39)33-22-15-16-27-28(17-22)41-19-40-27/h2-17,30H,18-19H2,1H3,(H2,33,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHICZAXCWYSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.